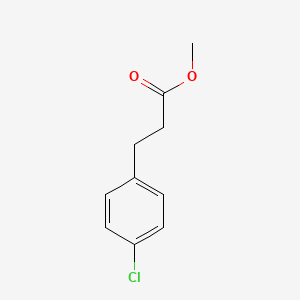

Methyl 3-(4-chlorophenyl)propanoate

Übersicht

Beschreibung

Methyl 3-(4-chlorophenyl)propanoate: is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzenepropanoic acid where a chlorine atom is substituted at the 4-position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-(4-chlorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 4-chlorotoluene with succinic anhydride followed by esterification with methanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require strong nucleophiles such as ammonia (NH3) or amines.

Major Products Formed:

Oxidation Products: Carboxylic acids, such as 3-(4-chlorophenyl)propanoic acid.

Reduction Products: Alcohols or amines, depending on the specific reducing agent used.

Substitution Products: Various esters or amides, depending on the nucleophile involved.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 3-(4-chlorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological studies to investigate the effects of chlorinated aromatic compounds on biological systems. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicinal chemistry, this compound is employed in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound finds applications in the production of dyes, fragrances, and other specialty chemicals. Its versatility makes it valuable in various industrial processes.

Wirkmechanismus

The mechanism by which Methyl 3-(4-chlorophenyl)propanoate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary widely based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(3-chlorophenyl)propanoate: Similar structure but with the chlorine atom at the 3-position of the benzene ring.

Methyl 3-(2-chlorophenyl)propanoate: Chlorine atom at the 2-position of the benzene ring.

Methyl 3-(4-bromophenyl)propanoate: Bromine atom at the 4-position of the benzene ring.

Uniqueness: Methyl 3-(4-chlorophenyl)propanoate is unique due to the specific position of the chlorine atom on the benzene ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound's properties and applications compared to its analogs.

Biologische Aktivität

Methyl 3-(4-chlorophenyl)propanoate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11ClO2 and a molecular weight of approximately 198.65 g/mol. The compound features a methyl ester group and a chlorophenyl moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and HCT-116 cells. The compound exhibited an IC50 value of approximately 11 μM against HCT-116 cells, which is comparable to standard chemotherapeutic agents like doxorubicin . Its mechanism appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase inhibitor, leading to altered gene expression associated with cell cycle regulation and apoptosis .

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, contributing to its antibacterial effects .

- Apoptotic Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Case Studies

- Antimicrobial Activity Study : In a comparative study, this compound was tested against several bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli and 16 μg/mL against S. aureus, demonstrating its potential as a broad-spectrum antimicrobial agent.

- Anticancer Efficacy : A study involving HCT-116 cells revealed that treatment with this compound resulted in significant apoptosis, with morphological changes observed under microscopy. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Antibacterial, Anticancer | ~11 (HCT-116) | HDAC Inhibition |

| Methyl 2-amino-3-(4-chlorophenyl)propanoate | Antimicrobial | Varies | Histone Deacetylase Inhibition |

| Methyl 3-acetamido-3-(4-chlorophenyl)-propanoate | Anti-inflammatory | Not specified | Histamine Receptor Interaction |

Eigenschaften

IUPAC Name |

methyl 3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDQMQUSUGZXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.